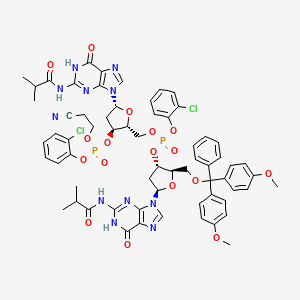
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzene ring substituted with a chloro group, a hydroxy group, and an acetamide group, along with a methoxy and propyn-1-yloxy substituted phenyl ethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Vorbereitungsmethoden
The synthesis of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- typically involves multiple steps. One common method includes the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents replace the existing functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pesticides and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- involves its interaction with specific molecular targets. It can inhibit the synthesis of phospholipids, affecting the growth and development of certain organisms. This inhibition can lead to the suppression of fungal growth and other biological activities . The compound’s molecular targets and pathways are still under investigation, with ongoing research aimed at understanding its full range of effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- include other benzeneacetamide derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and effectiveness. For example, compounds like Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester have similar structures but are used in different contexts . The uniqueness of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
282720-26-7 |
|---|---|
Molekularformel |
C20H20ClNO4 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-hydroxy-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H20ClNO4/c1-3-12-26-17-9-4-14(13-18(17)25-2)10-11-22-20(24)19(23)15-5-7-16(21)8-6-15/h1,4-9,13,19,23H,10-12H2,2H3,(H,22,24) |
InChI-Schlüssel |
CRJKRYZJRZIPJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



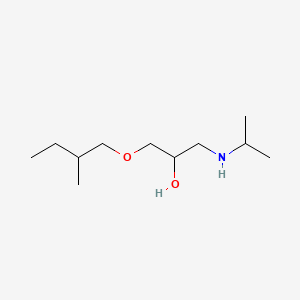
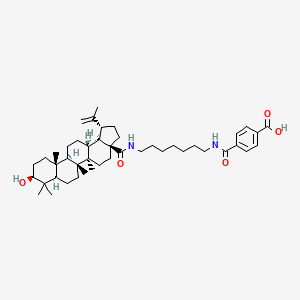
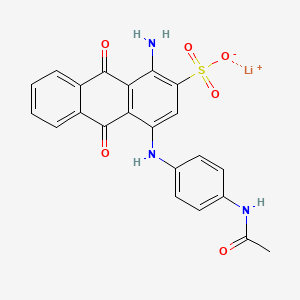

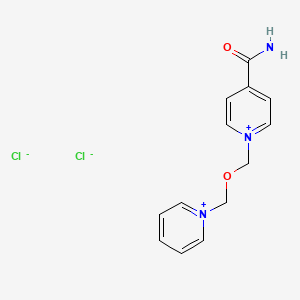

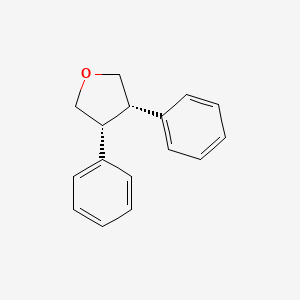
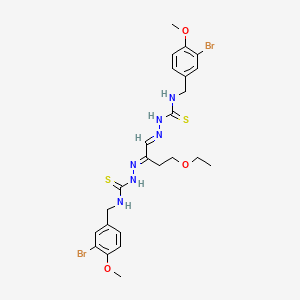
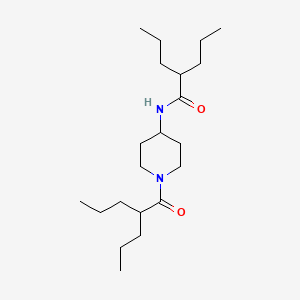
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)


